

Electrophilic Amination with O-Benzoylhydroxylamine: A Technical Guide

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Compound of Interest

Compound Name: O-Benzoylhydroxylamine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrophilic amination mechanism utilizing **O-Benzoylhydroxylamine** and its derivatives. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into reaction mechanisms, extensive quantitative data, and explicit experimental protocols for various catalytic systems.

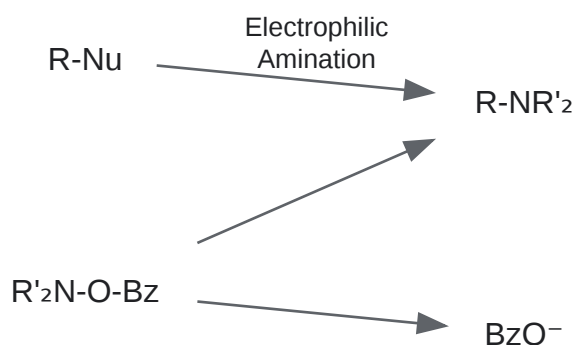
Core Concepts and Mechanism

Electrophilic amination is a powerful synthetic strategy for the formation of carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules. **O-Benzoylhydroxylamine** serves as a versatile and efficient electrophilic aminating agent, acting as an R_2N^+ synthon. The core of the reaction involves the attack of a nucleophile on the nitrogen atom of the hydroxylamine derivative, with the benzoate group functioning as an effective leaving group.

The versatility of this reagent is highlighted by its application with a range of nucleophiles, including organometallics (organozinc, Grignard reagents), enolates, and arylboronic acids, often facilitated by transition metal catalysts such as copper, palladium, nickel, and cobalt.^{[1][2][3]}

General Reaction Scheme

The fundamental transformation can be represented as follows:



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Caption: General scheme of electrophilic amination.

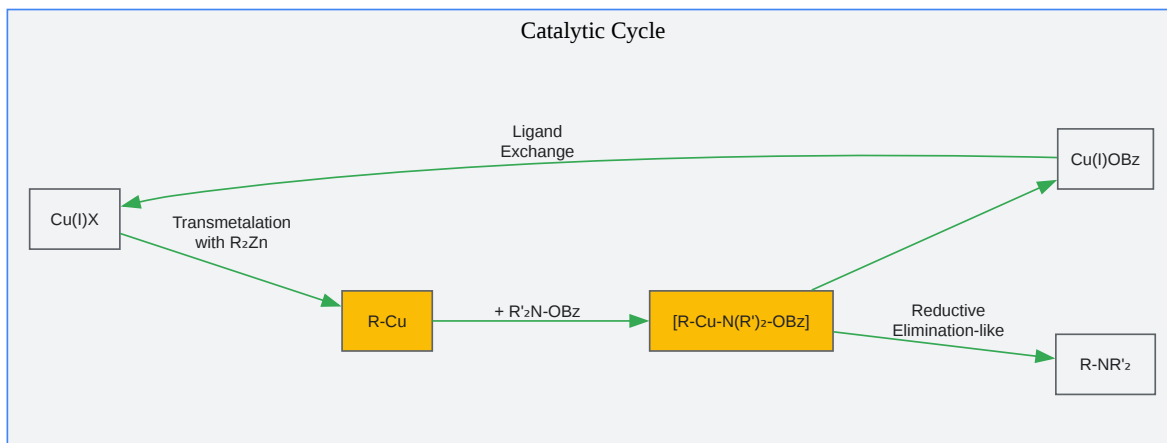
Transition Metal-Catalyzed Electrophilic Amination

The scope and efficiency of electrophilic amination with **O-Benzoylhydroxylamine** are significantly enhanced through the use of transition metal catalysts. Each metal offers unique advantages in terms of substrate scope, functional group tolerance, and reaction mechanism.

Copper-Catalyzed Amination

Copper catalysis is particularly effective for the amination of organozinc and organoaluminum reagents.^[1] Mechanistic studies suggest an SN_2 -type pathway.^[4]

Mechanism of Copper-Catalyzed Amination of Diorganozinc Reagents:



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Caption: Proposed mechanism for copper-catalyzed amination.

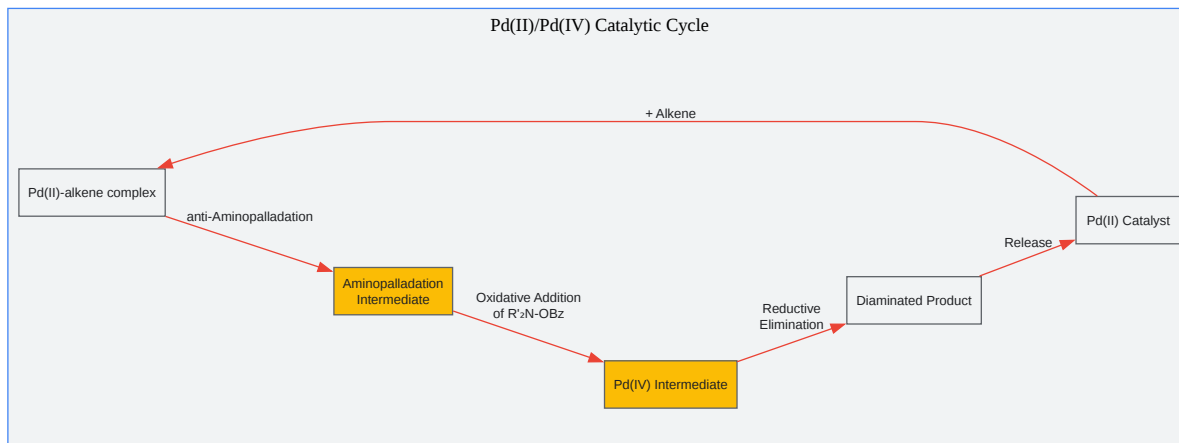
Quantitative Data for Copper-Catalyzed Amination of Diorganozinc Reagents:

Entry	Nucleophile (R ₂ Zn)	Amine Product	Yield (%)	Reference
1	Ph ₂ Zn	4-Phenylmorpholine	91	[5]
2	(4-MeOC ₆ H ₄) ₂ Zn	N-(4-Methoxyphenyl)morpholine	85	[5]
3	(4-ClC ₆ H ₄) ₂ Zn	N-(4-Chlorophenyl)morpholine	88	[5]
4	(2-Thienyl) ₂ Zn	N-(2-Thienyl)morpholine	75	[5]
5	Et ₂ Zn	N-Ethylmorpholine	72	[5]

Palladium-Catalyzed Amination

Palladium catalysts are effective for a variety of amination reactions, including the diamination of alkenes. Mechanistic studies support a Pd(II)/Pd(IV) catalytic cycle.[6][7][8][9]

Mechanism of Palladium-Catalyzed Alkene Diamination:



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Caption: Pd(II)/Pd(IV) cycle in alkene diamination.

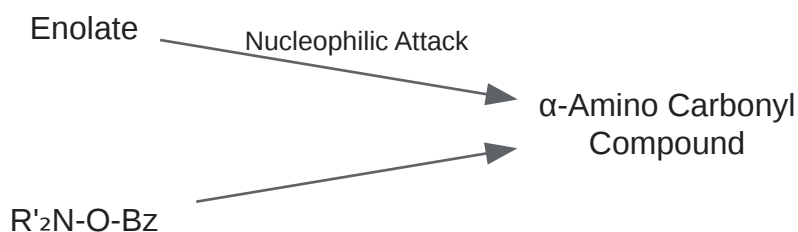
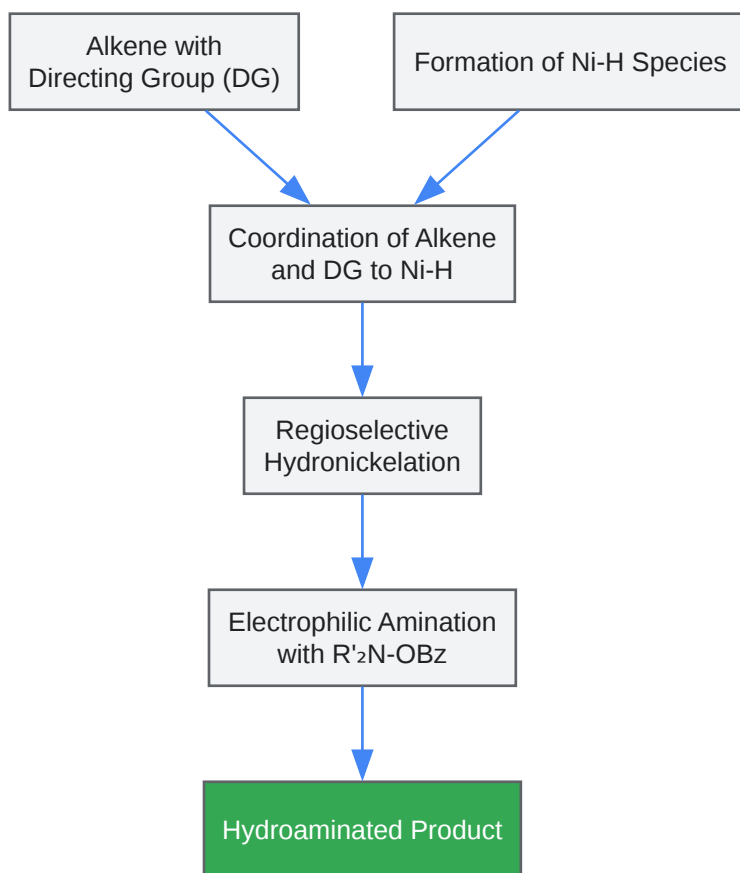
Quantitative Data for Palladium-Catalyzed Diamination of N-Allylguanidines:

Entry	Substrate	Amine Electrophile	Product	Yield (%)	Diastereomeric Ratio	Reference
1	N-Allyl-N',N''-dicyclohexylguanidine	Morpholino benzoate	Cyclic guanidine	75	6:1	[6]
2	N-Allyl-N'-phenylurea	Piperidinobenzoate	Cyclic urea	68	-	[8]
3	N-Allyl-N'-methyl-N'-phenylurea	N-Methyl-N-phenylaminobenzoate	Cyclic urea	55	-	[8]

Nickel-Catalyzed Hydroamination

Nickel catalysis enables the hydroamination of unactivated alkenes, a challenging transformation. The use of directing groups on the substrate is often crucial for achieving high regioselectivity.[10][11][12][13]

Workflow for Nickel-Catalyzed Hydroamination:



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